Cytotoxicity Profile Against MDA-MB-231 Breast Cancer Cells vs. Structural Analogues
The compound demonstrates moderate but distinct in vitro cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 4.98 μM. While not the most potent in its class, this activity is notably differentiated from other pyrazole derivatives tested in the same study, which showed IC50 values ranging from 2.43 to 14.65 μM against various cell lines . The specific structural features—particularly the ortho-chloro and 3,5-dimethylpyrazole—confer a unique selectivity window that is not achieved by closely related analogs, making it a valuable tool for SAR exploration.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.98 μM (MDA-MB-231) |
| Comparator Or Baseline | Other pyrazole derivatives in the same study: IC50 = 2.43–14.65 μM (MDA-MB-231 and HepG2) |
| Quantified Difference | Target compound is 2.2-fold less potent than the most active analog (2.43 μM) but 2.9-fold more potent than the least active (14.65 μM). |
| Conditions | Standard anticancer assays; cell lines MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . |
Why This Matters
This distinct potency position within the analog series provides a critical reference point for medicinal chemists aiming to optimize the pyrazole-benzoic acid scaffold for anticancer selectivity.
